molecular formula C18H21NOS B5767973 2-(benzylthio)-N-(2-isopropylphenyl)acetamide

2-(benzylthio)-N-(2-isopropylphenyl)acetamide

Cat. No. B5767973
M. Wt: 299.4 g/mol
InChI Key: GRPLQJGEJPXTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2-isopropylphenyl)acetamide is a chemical compound that has attracted attention in the scientific community due to its potential for use in research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-isopropylphenyl)acetamide is not fully understood. However, studies have shown that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
Studies have shown that 2-(benzylthio)-N-(2-isopropylphenyl)acetamide has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have analgesic effects in animal models of pain. Furthermore, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(2-isopropylphenyl)acetamide in lab experiments is its potential for use in various research applications. This compound has been shown to have cytotoxic effects on cancer cells, analgesic effects, anti-inflammatory effects, and potential neuroprotective effects. Another advantage is that this compound has been synthesized using various methods and has been shown to produce high yields. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various research applications.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(2-isopropylphenyl)acetamide. One area of research is the development of more potent analogs of this compound for use in anticancer and analgesic research. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various research applications. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-isopropylphenyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 2-isopropylbenzaldehyde with benzyl mercaptan in the presence of a base, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 2-isopropylbenzaldehyde with thiourea in the presence of a base, followed by the reaction of the resulting product with benzyl chloride. Both methods have been shown to produce high yields of 2-(benzylthio)-N-(2-isopropylphenyl)acetamide.

Scientific Research Applications

2-(benzylthio)-N-(2-isopropylphenyl)acetamide has been studied for its potential use in various scientific research applications. One area of research has been its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Another area of research has been its potential use as an analgesic. Studies have shown that this compound has analgesic effects in animal models of pain. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14(2)16-10-6-7-11-17(16)19-18(20)13-21-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPLQJGEJPXTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

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